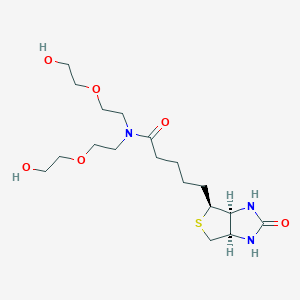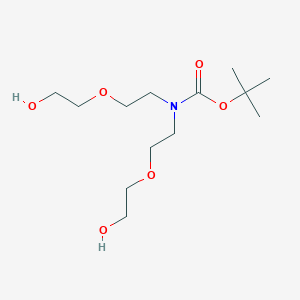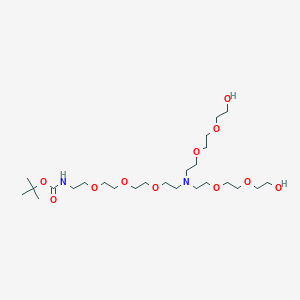![molecular formula C37H26N4Na4O15S4 B609546 tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate CAS No. 202982-98-7](/img/structure/B609546.png)
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate is a synthetic organic compound known for its role as a potent and selective antagonist of the P2Y11 receptor . This compound has a molecular formula of C37H30N4Na4O15S4 and a molecular weight of 986.84 g/mol . It is primarily used in scientific research to study the P2Y11 receptor’s function and its implications in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with specific amines . The reaction conditions typically require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and consistency . The process involves the use of advanced chemical synthesis techniques and equipment to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene rings.
Substitution: Substitution reactions involving halogens or other nucleophiles can occur at specific positions on the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMSO or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonated and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
Aplicaciones Científicas De Investigación
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used to study the reactivity and properties of sulfonated naphthalene derivatives.
Biology: Employed in research on the P2Y11 receptor and its role in cellular signaling and inflammation.
Industry: Utilized in the development of new chemical compounds and materials with specific properties.
Mecanismo De Acción
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate exerts its effects by selectively binding to the P2Y11 receptor, a G protein-coupled receptor involved in various cellular processes . By antagonizing this receptor, this compound inhibits the activity of ATP-binding amino acid residues, thereby modulating cellular signaling pathways and reducing inflammation . This mechanism is particularly relevant in the context of inflammatory diseases like rheumatoid arthritis .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate include:
NF 157: Another P2Y receptor antagonist with a different selectivity profile.
NF 546: A compound with similar structural features but different biological activity.
Reactive Blue 2: A dye with P2Y receptor antagonistic properties.
Uniqueness of this compound
This compound is unique due to its high selectivity for the P2Y11 receptor and its potent anti-inflammatory effects . This makes it a valuable tool in research focused on understanding the role of P2Y11 in various biological processes and developing potential therapeutic agents .
Propiedades
IUPAC Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHXBFWMZYDBY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4Na4O15S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














